molecular formula C15H17NO3 B7344196 (3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid

Cat. No. B7344196
M. Wt: 259.30 g/mol
InChI Key: GZKIECPGABANIW-LBPRGKRZSA-N
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Description

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid, also known as BPAP, is a synthetic compound that belongs to the class of psychoactive drugs. BPAP has been shown to have potential therapeutic effects for various neurological disorders.

Mechanism of Action

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid acts as a selective dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This compound has been shown to selectively activate the D2 dopamine receptor subtype. The activation of the D2 receptor subtype leads to an increase in dopamine release, which can improve motor function, mood, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has several advantages for lab experiments. This compound is a selective dopamine receptor agonist, which means that it can be used to study the role of dopamine in various neurological disorders. This compound has also been shown to have neuroprotective effects, which may be beneficial for the development of new therapies for neurodegenerative diseases.
However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound, which means that it may have different effects than naturally occurring compounds. This compound is also a psychoactive drug, which means that it may have unwanted side effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the study of (3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid. One direction is to investigate the potential therapeutic effects of this compound on other neurological disorders such as schizophrenia and addiction. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for neuroprotection.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic effects for various neurological disorders. This compound acts as a selective dopamine receptor agonist and has been shown to increase the release of dopamine and have neuroprotective effects. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research should focus on investigating the potential therapeutic effects of this compound on other neurological disorders and understanding its long-term effects on the brain.

Synthesis Methods

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-benzofuran carboxaldehyde with piperidine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. The final step involves the reaction of the amine with 3-chloropropionic acid to form this compound.

Scientific Research Applications

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and attention. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(18)12-5-3-7-16(9-12)10-13-8-11-4-1-2-6-14(11)19-13/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKIECPGABANIW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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